5-Hydroxykynurenamine
Overview
Description
5-Hydroxykynurenamine is a hydroxykynurenamine where the hydroxy group is located at the 5-position. It is a metabolite of serotonin and is involved in various biological processes. This compound is found in all living organisms, ranging from bacteria to humans .
Preparation Methods
5-Hydroxykynurenamine can be synthesized from 5-hydroxytryptophan. The process involves the action of indoleamine 2,3-dioxygenase, which cleaves the indole ring of 5-hydroxytryptophan. The resulting metabolites include serotonin, 5-hydroxyindoleacetic acid, 5-hydroxytryptophol, 5-hydroxykynurenine, and this compound .
Chemical Reactions Analysis
5-Hydroxykynurenamine undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form 4,6-dihydroxyquinoline.
Reduction: Reduction reactions are less common for this compound.
Substitution: It can undergo substitution reactions, particularly involving the amino and hydroxy groups.
Common reagents and conditions used in these reactions include aromatic L-amino acid decarboxylase and monoamine oxidase . Major products formed from these reactions include 4,6-dihydroxyquinoline and other metabolites involved in the tryptophan metabolism pathway .
Scientific Research Applications
5-Hydroxykynurenamine has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of serotonin and tryptophan.
Biology: It plays a role in the regulation of serotonin levels in various organisms.
Mechanism of Action
The mechanism of action of 5-Hydroxykynurenamine involves its role as a metabolite in the serotonin pathway. It is produced from 5-hydroxytryptophan through the action of indoleamine 2,3-dioxygenase. This enzyme cleaves the indole ring, leading to the formation of this compound and other metabolites. The compound is involved in the regulation of serotonin levels, which has implications for mood and mental health .
Comparison with Similar Compounds
5-Hydroxykynurenamine is similar to other hydroxykynurenamines, such as:
5-Hydroxykynurenine: Another metabolite in the serotonin pathway.
4,6-Dihydroxyquinoline: A product of the oxidation of this compound.
5-Hydroxyindoleacetic acid: A major metabolite of serotonin.
What sets this compound apart is its specific role in the cleavage of the indole ring and its involvement in the regulation of serotonin levels .
Properties
IUPAC Name |
3-amino-1-(2-amino-5-hydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-4-3-9(13)7-5-6(12)1-2-8(7)11/h1-2,5,12H,3-4,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANBBPTXDKFOQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)CCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221059 | |
Record name | 5-Hydroxykynuramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Hydroxykynurenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004076 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
708-23-6 | |
Record name | 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=708-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxykynuramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxykynuramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80221059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Hydroxykynurenamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004076 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.